molecular formula C9H6N2O B581596 1-Oxoisoindoline-5-carbonitrile CAS No. 1261869-76-4

1-Oxoisoindoline-5-carbonitrile

Cat. No.: B581596
CAS No.: 1261869-76-4
M. Wt: 158.16
InChI Key: BLPWHFXOHFISJT-UHFFFAOYSA-N
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Description

1-Oxoisoindoline-5-carbonitrile is a heterocyclic compound that belongs to the isoindoline family This compound is characterized by a fused ring system containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Oxoisoindoline-5-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 2-carboxybenzaldehyde with primary amines and trimethylsilyl cyanide (TMSCN) in the presence of a catalyst such as sulfamic acid. This one-pot, three-component condensation reaction is typically carried out in ethanol under reflux conditions . Another method involves the Ugi reaction of 2-formylbenzoic acids, amines, and isocyanides .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the aforementioned synthetic routes can be scaled up for industrial applications. The use of readily available starting materials and environmentally benign catalysts makes these methods suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Oxoisoindoline-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Reagents like sodium azide (NaN₃) and various alkyl halides are employed in substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Primary amines and other reduced forms.

    Substitution: Various substituted isoindoline derivatives.

Scientific Research Applications

1-Oxoisoindoline-5-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Oxoisoindoline-5-carbonitrile and its derivatives involves interactions with various molecular targets and pathways. For instance, some derivatives have been shown to inhibit enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, thereby enhancing neurotransmission.

Comparison with Similar Compounds

Uniqueness: 1-Oxoisoindoline-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitrile group allows for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-oxo-2,3-dihydroisoindole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c10-4-6-1-2-8-7(3-6)5-11-9(8)12/h1-3H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPWHFXOHFISJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)C#N)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676453
Record name 1-Oxo-2,3-dihydro-1H-isoindole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261869-76-4
Record name 1-Oxo-2,3-dihydro-1H-isoindole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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